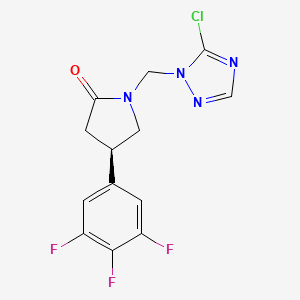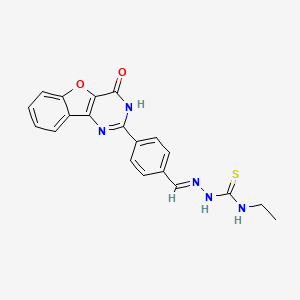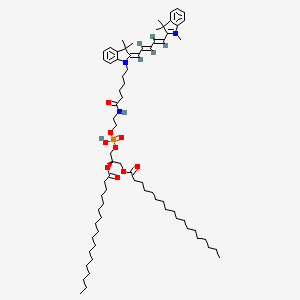
Pomalidomide-5-C7-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5-C7-NH2 (hydrochloride) is a compound based on Pomalidomide, which is a derivative of thalidomide. This compound is used as a cereblon (CRBN) ligand in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis targeting chimeras (PROTACs) .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Pomalidomide-5-C7-NH2 (hydrochloride) involves the synthesis of pomalidomide-linkers. Current methods for the preparation of heterobifunctional pomalidomide-conjugates often rely on methods that are low yielding and produce intractable byproducts. recent strategies have been developed for the reliable and succinct preparation of pomalidomide-linkers, which are essential for the formation of these conjugates . The synthesis involves the use of secondary amines, which consistently afford greater yields than their primary counterparts .
Industrial Production Methods
the compound is available for research purposes and is produced under controlled conditions to ensure high purity and quality .
化学反应分析
Types of Reactions
Pomalidomide-5-C7-NH2 (hydrochloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Conjugation Reactions: It can be conjugated with other molecules to form PROTACs.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) include linkers that connect the compound to the ligand for protein. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products .
Major Products Formed
The major products formed from the reactions involving Pomalidomide-5-C7-NH2 (hydrochloride) are PROTACs, which are used for targeted protein degradation .
科学研究应用
Pomalidomide-5-C7-NH2 (hydrochloride) has several scientific research applications, including:
作用机制
Pomalidomide-5-C7-NH2 (hydrochloride) exerts its effects by acting as a cereblon (CRBN) ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound can be connected to the ligand for protein by a linker to form PROTACs, which facilitate targeted protein degradation .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of Pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another derivative of thalidomide, used for its immunomodulatory and anti-cancer properties.
Uniqueness
Pomalidomide-5-C7-NH2 (hydrochloride) is unique due to its ability to form PROTACs, which are used for targeted protein degradation. This property makes it a valuable tool in the development of new therapeutic agents and in the study of protein degradation pathways .
属性
分子式 |
C20H27ClN4O4 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
5-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H26N4O4.ClH/c21-10-4-2-1-3-5-11-22-13-6-7-14-15(12-13)20(28)24(19(14)27)16-8-9-17(25)23-18(16)26;/h6-7,12,16,22H,1-5,8-11,21H2,(H,23,25,26);1H |
InChI 键 |
MXBQBWHEOILPJY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


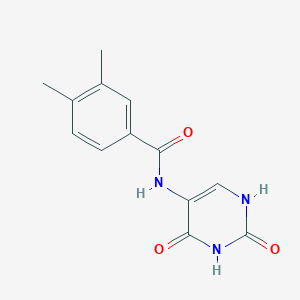


![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)
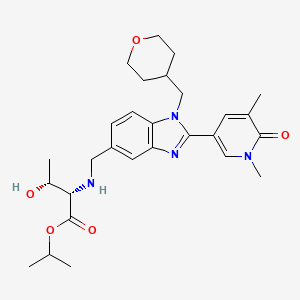
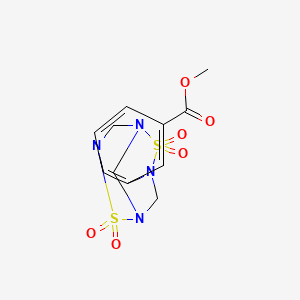
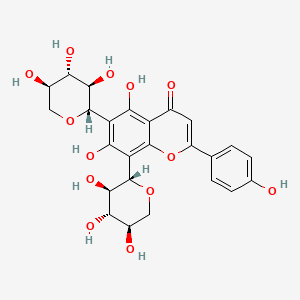


![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
